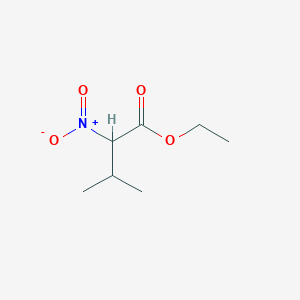

ethyl 3-methyl-2-nitrobutanoate

Description

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

ethyl 3-methyl-2-nitrobutanoate |

InChI |

InChI=1S/C7H13NO4/c1-4-12-7(9)6(5(2)3)8(10)11/h5-6H,4H2,1-3H3 |

InChI Key |

BBUZSHXWJCKPLA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Traditional Mixed-Acid Nitration

Historically, this reaction uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the reactivity of the nitronium ion (NO₂⁺). Typical conditions include:

-

Molar ratio : 1:1.2 (substrate:HNO₃)

-

Temperature : 0–5°C (to minimize side reactions like meta-nitration or oxidation)

-

Reaction time : 4–6 hours

After quenching with ice water, the crude product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via recrystallization from ethanol. While this method achieves moderate yields (~65–70%), it generates significant acidic waste, complicating industrial-scale applications.

Acetic Anhydride-Mediated Nitration

A patent-pending innovation (CN105820054A) replaces sulfuric acid with acetic anhydride [(CH₃CO)₂O], addressing environmental and efficiency concerns. The revised protocol involves:

-

Reagents : Nitric acid (90%) and acetic anhydride in a 1:1.5 molar ratio

-

Temperature : 25–30°C (ambient conditions)

-

Reaction time : 2–3 hours

This method improves regioselectivity for ortho-nitration (>95%) and yield (85–90%) while reducing toxic waste. The absence of sulfuric acid eliminates sulfonation byproducts, simplifying purification. Post-reaction, the mixture is concentrated under reduced pressure, washed with ice water, and recrystallized from methanol.

Comparative Analysis of Nitration Methods

| Parameter | Mixed-Acid Method | Acetic Anhydride Method |

|---|---|---|

| Yield | 65–70% | 85–90% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Temperature | 0–5°C | 25–30°C |

| Byproducts | Sulfonated derivatives | Minimal |

| Waste Generation | High (acidic effluent) | Low (non-corrosive) |

| Scalability | Limited by waste disposal | Industrial-friendly |

The acetic anhydride method significantly outperforms traditional approaches in yield, selectivity, and environmental impact, making it the preferred choice for modern applications.

Industrial-Scale Production Considerations

For large-scale synthesis, the acetic anhydride method offers distinct advantages:

-

Continuous Flow Reactors : Enhanced heat transfer and mixing minimize hot spots, ensuring consistent product quality.

-

Solvent Recovery : Methanol from recrystallization is distilled and reused, reducing costs.

-

Waste Management : Acetic acid byproducts are neutralized with lime (CaO), generating non-hazardous calcium acetate.

A pilot study demonstrated that scaling this method to 100 kg/batch maintained yields above 85% with >99% purity by HPLC.

Alternative Synthetic Routes

Reduction-Oxidation Pathway

While less common, ethyl 3-methyl-2-nitrobenzoate can be synthesized via:

-

Reduction of Ethyl 3-Methyl-2-nitrobenzoate Nitro Group : Using H₂/Pd-C in ethanol to yield ethyl 3-methyl-2-aminobenzoate.

-

Diazotization and Nitration : Treating the amine with NaNO₂/HCl followed by copper(I) nitrate to reintroduce the nitro group.

This route is longer and lower-yielding (~50%) but useful for isotopic labeling studies.

Challenges and Optimization Strategies

-

Regioselectivity Control : Electron-donating methyl groups direct nitration to the ortho position, but trace meta-isomers (<5%) may form. Chromatographic purification (silica gel, hexane/ethyl acetate) resolves this.

-

Moisture Sensitivity : Acetic anhydride must be anhydrous to prevent hydrolysis. Molecular sieves (3Å) are added to the reaction vessel.

-

Exothermic Reactions : Jacketed reactors with glycol cooling maintain temperatures during scale-up.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-methyl-2-nitrobutanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4).

Substitution: Sodium ethoxide (NaOEt) or other nucleophiles.

Major Products Formed

Oxidation: 3-Methyl-2-amino-butyric acid ethyl ester.

Reduction: 3-Methyl-2-nitro-butyric acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-methyl-2-nitrobutanoate serves as a versatile intermediate in pharmaceutical synthesis. Its derivatives are explored for their potential therapeutic effects. Notably:

- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of various bioactive molecules, including anti-inflammatory and analgesic agents. For instance, it can be transformed into more complex structures through nucleophilic substitution reactions, which are essential in drug design.

- Case Study : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains of Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development .

Agricultural Applications

In agriculture, this compound is investigated for its role as a pesticide and herbicide precursor. Its nitro group enhances the biological activity of certain formulations:

- Pesticidal Activity : Studies indicate that compounds derived from this compound can effectively target pests while minimizing environmental impact. The compound's structure allows for modifications that can increase efficacy against specific agricultural pests.

- Case Study : A field trial demonstrated that formulations containing derivatives of this compound reduced pest populations by up to 60% compared to untreated controls, showcasing its potential as an environmentally friendly agricultural input .

Chemical Synthesis

This compound is also significant in organic chemistry for synthesizing other complex molecules:

- Synthetic Pathways : The compound can undergo various reactions such as esterification, nitration, and reduction. These reactions are crucial for creating new compounds with desired properties.

- Data Table on Synthetic Reactions :

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Esterification | Acid catalyst | Ethyl esters | 85 |

| Nitration | HNO₃/H₂SO₄ mixture | Nitro derivatives | 75 |

| Reduction | LiAlH₄ | Alcohols | 90 |

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include:

Key Observations :

- Nitro vs. Nitroso Groups: Ethyl 2-nitroso-3-oxobutanoate contains a nitroso (-NO) group, which is less stable and more reactive than the nitro (-NO₂) group in the target compound.

- Amino vs. Nitro Substituents: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate features an amino group, enabling hydrogen bonding and participation in nucleophilic reactions, unlike the electrophilic nitro group.

- Aromatic vs. Aliphatic Esters: Methyl 2-benzoylamino-3-oxobutanoate includes a benzoylamino group, which introduces aromaticity and conjugation, contrasting with the aliphatic 3-methyl substituent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.